molecular formula C13H10N2O B13892153 4-Methylpyrimido[2,1-a]isoquinolin-2-one

4-Methylpyrimido[2,1-a]isoquinolin-2-one

Cat. No.: B13892153
M. Wt: 210.23 g/mol
InChI Key: QBXLSZYMWSRJOQ-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the development of pharmaceuticals. Their prevalence in nature, from alkaloids to nucleic acids, underscores their importance in biological processes. In medicinal chemistry, these structures are highly valued for their ability to engage in various biological interactions, including hydrogen bonding, and for their capacity to serve as rigid scaffolds for the precise orientation of functional groups. This makes them integral to the design of molecules that can selectively interact with biological targets such as enzymes and receptors.

Overview of Pyrimido[2,1-a]isoquinolinone Derivatives as a Privileged Scaffold

The pyrimido[2,1-a]isoquinolinone framework is considered a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets. This characteristic makes them attractive starting points for the development of new drugs. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticancer agents and kinase inhibitors. For instance, certain pyrimido[2,1-a]isoquinolin-4-one derivatives have shown potent inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair pathways. nih.govresearchgate.netacs.org

The pyrimidoisoquinoline family of compounds consists of a pyrimidine (B1678525) ring fused to an isoquinoline (B145761) ring system. The nomenclature and structural classification depend on the points of fusion and the substitution patterns on the rings. The parent compound, 4H-Pyrimido[2,1-a]isoquinoline, provides the basic framework. The position of the keto group and other substituents are indicated by numerical locants. For example, in pyrimido[2,1-a]isoquinolin-4-one, the carbonyl group is at the 4-position, whereas in the subject of this article, 4-Methylpyrimido[2,1-a]isoquinolin-2-one, the methyl group is at the 4-position and the carbonyl group is at the 2-position.

Research into pyrimido[2,1-a]isoquinolinone and its derivatives has evolved from the broader interest in fused heterocyclic systems. Early studies focused on the synthesis and basic characterization of these compounds. More recently, the focus has shifted towards exploring their potential as bioactive molecules. A notable area of investigation has been their role as kinase inhibitors. For example, research has identified 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one as a potent inhibitor of DNA-PK. nih.govresearchgate.netacs.org This has spurred further interest in synthesizing and evaluating a variety of analogues to establish structure-activity relationships.

Scope and Research Focus on this compound and Analogues

Despite the growing interest in the pyrimido[2,1-a]isoquinolinone scaffold, the specific compound This compound remains largely unexplored in the scientific literature. This article, therefore, aims to highlight the potential of this particular derivative by examining the known synthesis, properties, and biological activities of its close analogues. The focus will be on derivatives of the pyrimido[2,1-a]isoquinolin-2-one (B15353113) and pyrimido[2,1-a]isoquinolin-4-one core structures to build a case for the future investigation of this compound as a potentially valuable compound in medicinal chemistry.

Research Findings on Pyrimido[2,1-a]isoquinolinone Analogues

While direct research on this compound is scarce, a review of its analogues provides valuable insights into the potential of this chemical class.

A significant body of research has focused on pyrimido[2,1-a]isoquinolin-4-one derivatives as inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govresearchgate.netacs.org These studies have revealed key structure-activity relationships. For instance, the presence of a morpholino group at the 2-position has been shown to be crucial for potent inhibitory activity. nih.govresearchgate.netacs.org

The synthesis of the pyrimido[2,1-a]isoquinoline template is often achieved through the reaction of 2-aminoisoquinoline with diethyl malonate, followed by further chemical modifications to introduce various substituents. acs.org Other synthetic strategies, such as intramolecular aza-Prins type reactions, have also been explored for the construction of related fused heterocyclic systems. researchgate.netrsc.org

The biological evaluation of these compounds has primarily centered on their anticancer potential. Several derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govuniv.kiev.uarsc.org The mechanism of action is often linked to the inhibition of critical cellular processes such as DNA repair and cell cycle progression. nih.gov

The table below summarizes key findings for some representative analogues of the pyrimido[2,1-a]isoquinolinone scaffold.

Compound/DerivativeSynthesis MethodBiological Activity/ApplicationKey Findings
2-Morpholino-pyrimido[2,1-a]isoquinolin-4-oneReaction of 2-aminoisoquinoline with diethyl malonate followed by chlorination and substitutionPotent DNA-PK inhibitorThe morpholino group at the 2-position is critical for activity. nih.govresearchgate.netacs.org
2-(Piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-oneSimilar to the morpholino derivativePlatelet aggregation inhibitorInhibits phosphodiesterase activity, leading to an increase in cAMP levels. nih.gov
Pyrido[2,1-a]isoquinolin-4-one derivativesBischler-Napieralski cyclization followed by acyl-ketene imine cyclocondensationInhibitors of mitochondrial respiratory chainShow potential as antitumor agents by targeting mitochondrial function. nih.govresearchgate.net
Pyrimido-isoquinolin-quinone derivativesMulti-step synthesisAntibacterial activity against MRSABulky, electron-rich groups on the benzene (B151609) ring are favorable for activity. mdpi.com

These findings underscore the therapeutic potential of the pyrimido[2,1-a]isoquinolinone scaffold and provide a strong rationale for the synthesis and biological evaluation of novel derivatives, including this compound. The introduction of a methyl group at the 4-position and the shift of the keto group to the 2-position could significantly alter the electronic and steric properties of the molecule, potentially leading to novel biological activities.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-methylpyrimido[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C13H10N2O/c1-9-8-12(16)14-13-11-5-3-2-4-10(11)6-7-15(9)13/h2-8H,1H3

InChI Key

QBXLSZYMWSRJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyrimido[2,1-a]isoquinolinone Core

The functionalization of the core structure of pyrimido[2,1-a]isoquinolinones can be achieved through several synthetic strategies, enabling the introduction of a wide array of substituents. These modifications are crucial for tuning the molecule's physicochemical properties and biological activities. Methodologies for derivatization often involve building upon the pre-formed heterocyclic system or incorporating functional groups during the cyclization process. researchgate.netacs.org

Key strategies for functionalizing the core include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for creating new carbon-carbon bonds. These methods can be employed if a halogenated precursor of the pyrimido[2,1-a]isoquinolinone is available, allowing for the introduction of aryl, alkyl, or alkynyl groups at specific positions on the aromatic isoquinoline (B145761) part of the scaffold. researchgate.net

Condensation Reactions: The pyrimidine (B1678525) ring, particularly when bearing reactive carbonyl groups or activated methyl groups, can participate in condensation reactions. These reactions are useful for extending the carbon framework or introducing new heterocyclic rings. researchgate.net

Cyclocondensation Reactions: The synthesis of the core itself is often a cyclocondensation process. By varying the starting materials, such as substituted isoquinolines or pyrimidine precursors, chemists can introduce diversity into the final molecule. For instance, the use of appropriately substituted dihydroisoquinolines in a reaction with acyl-ketene imines can lead to a range of functionalized pyridone-fused isoquinolines. nih.gov

These synthetic approaches provide robust pathways for accessing a variety of functionalized analogues, facilitating exploration of the chemical space around this important scaffold. researchgate.net

Substitution Reactions at Key Positions (e.g., Methyl Group at C4, Ketone at C2)

Specific positions on the 4-Methylpyrimido[2,1-a]isoquinolin-2-one scaffold exhibit distinct reactivity, allowing for selective modifications.

Reactivity of the C2-Ketone Position:

The carbonyl group at the C2 position is part of a cyclic amide (lactam) structure within the pyrimidine ring. While direct substitution on the carbonyl carbon is challenging without ring-opening, the adjacent positions on the pyrimidine ring are key targets for derivatization. In the closely related pyrimido[2,1-a]isoquinolin-4-one scaffold, the C2 position has been successfully substituted. Studies have shown that introducing a suitable leaving group at this position enables nucleophilic aromatic substitution. For example, morpholino or 2'-methylmorpholino groups have been introduced at the C2 position, indicating a constrained structure-activity relationship at this site. nih.gov This suggests that similar substitutions could be envisioned for the 4-methyl-2-one isomer, likely proceeding through a halogenated intermediate.

Reactivity of the C4-Methyl Group:

The methyl group at the C4 position of the pyrimidine ring is a potential handle for further functionalization. The reactivity of such methyl groups in heterocyclic systems is well-documented.

Condensation: The protons of the C4-methyl group can be sufficiently acidic to participate in condensation reactions with aldehydes or other electrophiles, particularly in the presence of a suitable base. This approach, analogous to the Knoevenagel condensation, can be used to introduce vinyl linkages and further extend the conjugated system of the molecule. cas.cz

Oxidation: The methyl group can be oxidized to an aldehyde or carboxylic acid, providing a versatile functional group for further derivatization, such as amide or ester formation.

Halogenation: Radical halogenation could provide a 4-(halomethyl) derivative, which is a reactive intermediate for subsequent nucleophilic substitution reactions.

The reactivity of the C4 position in pyrimidines is generally high, often serving as a "hot spot" for nucleophilic attack or addition reactions, especially if the ring's aromaticity is reduced. acs.orgstackexchange.com This inherent reactivity can be harnessed for selective derivatization strategies.

The following table summarizes potential derivatization reactions at key positions:

PositionReaction TypePotential ReagentsResulting Functional Group
C2 (via intermediate)Nucleophilic Aromatic SubstitutionMorpholine, PiperazineC2-Morpholinyl, C2-Piperazinyl
C4-MethylCondensationAromatic Aldehydes (e.g., Benzaldehyde)Styryl Group
C4-MethylOxidationKMnO₄, SeO₂Carboxylic Acid, Aldehyde
C4-MethylRadical HalogenationN-Bromosuccinimide (NBS)Bromomethyl Group
Isoquinoline Ring (via intermediate)Suzuki-Miyaura CouplingArylboronic AcidsAryl Group

Reaction Mechanisms of Derivatization (e.g., Condensation, Addition, Cyclization, Elimination)

The derivatization of the pyrimido[2,1-a]isoquinolinone scaffold proceeds through various well-established reaction mechanisms.

Cyclocondensation: The formation of the core often involves an acyl-ketene imine cyclocondensation. This mechanism entails the generation of a highly reactive acyl-ketene intermediate which then undergoes an intramolecular cyclization with an imine, typically from a dihydroisoquinoline precursor, to form the fused ring system. nih.gov

Addition-Elimination: Nucleophilic aromatic substitution at positions on the pyrimidine ring likely follows an addition-elimination mechanism. A nucleophile adds to the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group to restore aromaticity.

Cycloaddition: In some synthetic routes toward related fused isoquinolines, [3+2] cycloaddition reactions are utilized. These involve the reaction of an azomethine ylide with an alkyne, followed by oxidation, to construct a new five-membered ring fused to the isoquinoline core. acs.org

Radical Cyclization: Another mechanism for building the core involves radical cyclization. A radical generated on a side chain attached to an isoquinoline precursor can attack an aromatic ring, initiating a cyclization cascade that results in the formation of the fused heterocyclic system. acs.org

These mechanisms provide a predictable framework for designing synthetic routes to novel analogues of this compound.

Development of Libraries of Pyrimido[2,1-a]isoquinolinone Analogues

The versatile reactivity of the pyrimido[2,1-a]isoquinolinone scaffold makes it an ideal candidate for the development of compound libraries for high-throughput screening and drug discovery. By applying the derivatization strategies discussed, chemists can systematically modify different parts of the molecule to explore structure-activity relationships (SAR).

A notable example involves the synthesis of a diverse library of pyrimido[2,1-a]isoquinolin-4-one derivatives to identify inhibitors of the DNA-dependent protein kinase (DNA-PK), an important target in cancer therapy. nih.gov In this study, various substituents were introduced, particularly at the C2 position, leading to the discovery of potent and selective inhibitors. The synthesis of this library allowed researchers to map the steric and electronic requirements of the enzyme's binding pocket. nih.gov

The development of such libraries relies on robust and efficient synthetic methods that allow for the parallel synthesis of multiple analogues. One-pot reactions and multi-component reactions are particularly valuable in this context, as they can rapidly generate molecular complexity from simple starting materials. acs.org The systematic exploration of substituents on both the isoquinoline and pyrimidine rings continues to be a key strategy in the quest for new therapeutic agents based on this scaffold.

Structure Activity Relationships Sar and Pharmacophore Elucidation

Elucidation of Structural Determinants for Biological Activity

The core pyrimido[2,1-a]isoquinolin-4-one template has been identified as a crucial structural element for potent biological activity. A diverse array of derivatives based on this and related scaffolds, such as chromen-2-one and chromen-4-one, were synthesized and evaluated for their inhibitory effects on DNA-PK. The findings indicate that the pyrimido[2,1-a]isoquinolin-4-one framework is a key determinant for high inhibitory potency.

Notably, the structure-activity relationship at the 2-position of the pyrimido[2,1-a]isoquinolin-4-one pharmacophore is highly constrained. This suggests that the size, shape, and electronic nature of the substituent at this position are critical for effective interaction with the biological target.

Impact of Substituent Effects on Biological Potency and Selectivity

The introduction of various substituents onto the core scaffold has a profound impact on the biological potency and selectivity of these compounds. The electronic and steric properties of these substituents, as well as their ability to participate in hydrogen bonding, are key factors influencing their inhibitory activity.

Research has demonstrated that the steric bulk of substituents plays a critical role in the biological activity of this class of compounds. Specifically, for the pyrimido[2,1-a]isoquinolin-4-one scaffold, a very constrained structure-activity relationship has been observed at the 2-position. Only a 2-morpholino or a 2-(2'-methylmorpholino) group were found to be well-tolerated at this position, indicating that the size and shape of the substituent are crucial for fitting into the binding pocket of the target enzyme. Larger or smaller groups at this position likely lead to a loss of inhibitory activity.

The following table summarizes the inhibitory activity of selected pyrimido[2,1-a]isoquinolin-4-one derivatives against DNA-PK, highlighting the importance of the substituent at the 2-position.

CompoundSubstituent at 2-positionIC₅₀ (µM) for DNA-PK
NU71632-morpholino0.19
Analog2-(2'-methylmorpholino)Tolerated

This data is based on studies of the pyrimido[2,1-a]isoquinolin-4-one scaffold.

The potential for hydrogen bonding is a critical factor in the interaction of small molecules with their biological targets. The nitrogen and oxygen atoms within the 4-Methylpyrimido[2,1-a]isoquinolin-2-one structure can act as hydrogen bond acceptors, while certain substituents could introduce hydrogen bond donor capabilities. These interactions can significantly contribute to the binding affinity and specificity of the compound for its target. The morpholino group, found to be favorable at the 2-position of the related 4-one scaffold, contains an oxygen atom that can act as a hydrogen bond acceptor, potentially forming a key interaction within the enzyme's active site.

Identification of Key Pharmacophoric Features for Target Interaction

Based on the structure-activity relationship studies of the pyrimido[2,1-a]isoquinolin-4-one scaffold, a pharmacophore model can be proposed. This model highlights the essential structural features required for potent inhibitory activity. The key features include:

The rigid, planar pyrimido[2,1-a]isoquinoline core: This serves as the foundational scaffold for the correct orientation of other functional groups.

A specific substituent at the 2-position: A group with a defined size and shape, such as a morpholino ring, is crucial for optimal binding.

Potential for hydrogen bonding: The presence of hydrogen bond acceptors, like the oxygen in the morpholino group and the carbonyl oxygen of the pyrimidone ring, is likely important for anchoring the molecule in the active site of the target.

The potent inhibitor NU7163, a 2-morpholino-pyrimido[2,1-a]isoquinolin-4-one, demonstrated ATP-competitive inhibition of DNA-PK with a Ki value of 24 nM. This compound also exhibited selectivity for DNA-PK over other related kinases such as ATM, ATR, mTOR, and PI 3-K (p110α). This selectivity further underscores the specific pharmacophoric requirements for effective inhibition.

Biological Activities of this compound Remain Uncharacterized in Publicly Available Research

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of publicly available research data concerning the specific biological activities of the chemical compound This compound . Despite extensive searches for its effects on various cancer cell lines and microbial pathogens, no specific studies detailing its bioactivity profile could be identified.

The broader chemical family, which includes derivatives of pyrimido[2,1-a]isoquinoline and other isoquinoline (B145761) alkaloids, has been the subject of considerable scientific inquiry. Research into these related compounds has revealed a wide spectrum of biological effects, including potential anticancer and antimicrobial properties. For instance, various derivatives of the pyrimido[2,1-a]isoquinolin-4-one scaffold have been investigated for their ability to inhibit DNA-dependent protein kinase, a key enzyme in DNA repair, suggesting a potential mechanism for anticancer activity. Similarly, other isoquinoline-based compounds have been explored for their antibacterial efficacy against pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA).

However, it is crucial to note that these findings pertain to structurally related analogues and not to this compound itself. In medicinal chemistry, even minor structural modifications, such as the position of a methyl group or a carbonyl function, can dramatically alter the biological activity of a compound. Therefore, extrapolating the activities of related molecules to this compound would be scientifically unfounded.

Consequently, the specific sections of the requested article outline, including anticancer activity against cell lines like MCF-7, Panc-1, HCT-116, S1-MI-80, HepG2, and HeLa, as well as its antimicrobial, antifungal, antitubercular, and antimalarial properties, cannot be completed at this time due to the absence of dedicated research on this particular molecule. The scientific community has not yet published data that would allow for a detailed and accurate discussion of the biological activities and molecular targets of this compound.

Further investigation and specific laboratory research are required to elucidate the potential therapeutic properties of this compound.

Biological Activities and Molecular Targets

Anti-inflammatory Activity

Derivatives of the pyrimido[2,1-a]isoquinolin-4-one scaffold are recognized as promising compounds for the development of anti-inflammatory therapies. chemimpex.com Specifically, compounds such as 2-Morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one have been identified for their potential in this area. chemimpex.com The broader family of isoquinoline-containing structures is known to possess a wide range of pharmacological properties, including anti-inflammatory effects. mdpi.com Furthermore, related isomeric structures like pyrimido[6,1-a]isoquinolin-4-one derivatives have been developed for use as bronchodilators with inherent anti-inflammatory properties, suggesting that the anti-inflammatory potential may be a class effect of the pyrimidoisoquinolinone core. google.com

Enzyme Inhibition Studies

The pyrimido[2,1-a]isoquinolin-4-one nucleus has been a foundational structure for the development of potent inhibitors targeting several important enzyme classes.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

A significant area of research has been the inhibition of DNA-dependent protein kinase (DNA-PK), a critical enzyme in the repair of DNA double-strand breaks. nih.govbiorxiv.org A series of pyrimido[2,1-a]isoquinolin-4-one derivatives were synthesized and evaluated, showing a wide range of inhibitory activity, with IC50 values from 0.19 to over 10 μM. nih.govacs.org

Structure-activity relationship studies revealed that inhibitory potency was highly constrained by the substituent at the 2-position of the pharmacophore, with a morpholino or a 2'-methylmorpholino group being optimal for activity. nih.govacs.orgresearchgate.net One of the most potent inhibitors identified from this class is NU7163, which demonstrated ATP-competitive inhibition of DNA-PK with a Kᵢ value of 24 nM. nih.govresearchgate.net This compound also exhibited high selectivity for DNA-PK when tested against related enzymes such as ATM, ATR, mTOR, and PI 3-K. nih.govresearchgate.net Another derivative, known as Compound 401, also shows potent DNA-PK inhibition. selleckchem.com

Inhibition of DNA-Dependent Protein Kinase (DNA-PK) by Pyrimido[2,1-a]isoquinolin-4-one Derivatives
CompoundStructure/SubstituentIC50 Value (μM)Kᵢ Value (nM)Mechanism of ActionSource
NU71632-(2'-methylmorpholino) derivative0.1924ATP-competitive nih.govresearchgate.netmedchemexpress.com
Compound 4012-morpholino derivative0.28Not ReportedNot Reported selleckchem.com

Phosphodiesterase (PDE) Inhibition (e.g., PDE3, PDE4)

Certain derivatives of the pyrimido[2,1-a]isoquinolin-4-one scaffold have been shown to inhibit phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP. nih.govnih.gov The compound 2-(piperazinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one (IQ3b) was found to be an effective inhibitor of high-affinity cAMP phosphodiesterase. nih.gov The inhibition of PDE leads to an increase in intracellular cAMP levels, a mechanism that underpins other biological activities, such as antiplatelet effects. nih.gov While specific inhibition of PDE3 or PDE4 isoforms by the pyrimido[2,1-a]isoquinolin-4-one scaffold is not extensively detailed, related isomeric systems have been investigated as dual PDE III/IV inhibitors. google.com

Phosphodiesterase (PDE) Inhibition by Pyrimido[2,1-a]isoquinolin-4-one Derivatives
CompoundStructure/SubstituentTargetIC50 Value (μM)Source
IQ3b2-(piperazinyl) derivativeHigh-affinity cAMP Phosphodiesterase11 ± 5 nih.gov

Glycosidase and Phosphatase Enzyme Modulation (e.g., PTP1B, α-glucosidase)

Based on the available scientific literature, there are no specific research findings that document the modulation or inhibition of glycosidase enzymes, such as α-glucosidase, or phosphatase enzymes, like protein tyrosine phosphatase 1B (PTP1B), by compounds belonging to the 4-Methylpyrimido[2,1-a]isoquinolin-2-one or the related pyrimido[2,1-a]isoquinolin-4-one class.

Cholinesterase Inhibition (e.g., AChE, BAC1)

There is currently no available research data to suggest that compounds with the pyrimido[2,1-a]isoquinolin-2-one (B15353113) or the isomeric pyrimido[2,1-a]isoquinolin-4-one scaffold exhibit inhibitory activity against cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While other isoquinoline (B145761) alkaloids have been investigated for this activity, this specific fused heterocyclic system has not been identified as a cholinesterase inhibitor in the reviewed literature. nih.gov

Mechanistic Investigations of Biological Action

Cellular and Subcellular Targets

There is no specific information available from scientific studies that identifies the cellular or subcellular targets of 4-Methylpyrimido[2,1-a]isoquinolin-2-one. Research has not yet pinpointed which cells, tissues, or specific components within a cell, such as organelles or membranes, this compound interacts with to produce a biological effect.

Molecular Mechanisms of Action

Detailed molecular-level studies on this compound have not been published. Therefore, a scientifically validated account of its mechanisms of action, including apoptosis induction, cell cycle arrest, signaling pathway modulation, interaction with DNA repair enzymes, or inhibition of protein assembly, cannot be provided.

No research data is available to confirm or detail the ability of this compound to induce programmed cell death, or apoptosis.

There are no published findings that describe the effects of this compound on the cell division cycle.

The impact of this compound on intracellular signaling pathways, such as those mediated by cyclic AMP (cAMP), has not been documented in the scientific literature.

Specific interactions between this compound and enzymes involved in DNA repair pathways have not been investigated or reported.

There is no evidence from published studies to suggest that this compound affects the assembly of proteins, such as the polymerization of tubulin to form microtubules.

Circumvention of Multi-Drug Resistance Mechanisms

Multi-drug resistance (MDR) is a significant impediment to the efficacy of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug-resistance-associated protein-1 (MRP1), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and effectiveness.

Derivatives of the core pyrimido[2,1-a]isoquinoline scaffold have demonstrated the ability to circumvent these resistance mechanisms. Specifically, studies on 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline (1-Ph-DHPIQ) derivatives, which share a structural relationship with pyrimido[2,1-a]isoquinolinones, have shown potent inhibitory activity against P-gp and MRP1. nih.gov A morpholinomethyl Mannich base derivative, in particular, was identified as a powerful inhibitor of both P-gp and MRP1, with IC50 values of 0.45 µM and 12.1 µM, respectively. nih.gov This inhibitory action restores the sensitivity of resistant cancer cells to conventional chemotherapy drugs. The lipophilicity of the substituents on the isoquinoline (B145761) scaffold appears to play a crucial role in enhancing the P-gp inhibitory potency. nih.gov

Table 1: Inhibitory Potency of a 1-Ph-DHPIQ Derivative Against MDR Efflux Pumps
CompoundTarget Efflux PumpIC50 (µM)
Morpholinomethyl Mannich base (8c)P-glycoprotein (P-gp)0.45
Multidrug-Resistance-Associated Protein-1 (MRP1)12.1

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism through which pyrimido[2,1-a]isoquinoline derivatives can exert their anticancer effects. Elevated levels of ROS within cancer cells can induce oxidative stress, leading to cellular damage and apoptosis.

A tumor-active analog of lamellarin D, which is based on the pyrrolo[2,1-a]isoquinoline (B1256269) framework, has been shown to exert a direct proapoptotic action on mitochondria through the generation of ROS. nih.gov This process also involves the up-regulation of the apoptosis-inducing factor (AIF), a key protein in caspase-independent apoptosis. This suggests that compounds with this core structure can trigger cell death by disrupting the mitochondrial redox balance. Further research into 8-phenylaminopyrimido[4,5-c]isoquinoline-7,10-quinone derivatives, another related class of compounds, indicates that their cytotoxic activity can be enhanced in the presence of ascorbic acid (vitamin C), which is known to participate in redox cycling and the generation of ROS. ucl.ac.be

Biochemical Pathways Affected by Pyrimido[2,1-a]isoquinolinone Derivatives

The biological activity of pyrimido[2,1-a]isoquinolinone derivatives extends to the modulation of specific biochemical pathways that are critical for cancer cell survival and proliferation.

One of the most significant pathways affected is the DNA damage response (DDR). Pyrimido[2,1-a]isoquinolin-4-one derivatives have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govacs.org DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to the cytotoxic effects of ionizing radiation and certain chemotherapeutic agents that induce DNA damage. nih.govacs.org For instance, the potent inhibitor NU7163 demonstrated ATP-competitive inhibition of DNA-PK with a Ki value of 24 nM. nih.gov

Table 2: DNA-PK Inhibitory Activity of a Pyrimido[2,1-a]isoquinolin-4-one Derivative
CompoundTarget EnzymeIC50 (µM)Ki (nM)
NU7163DNA-dependent Protein Kinase (DNA-PK)0.1924

Furthermore, structurally related compounds such as pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines have been shown to induce apoptosis by modulating the caspase cascade. mdpi.com These compounds can enhance the cleavage of caspase-3, a key executioner caspase, which in turn leads to the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. mdpi.com This indicates that the broader class of isoquinoline-containing heterocyclic compounds can trigger programmed cell death through the intrinsic apoptotic pathway.

Computational and in Silico Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org For derivatives of the pyrimido-isoquinoline core, 3D-QSAR methods have been particularly insightful. nih.gov These methods help to understand how three-dimensional properties like the shape and electronic character of a molecule influence its bioactivity. nih.gov

A significant 3D-QSAR study was conducted on a series of pyrimido-isoquinolin-quinone derivatives to explore their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov This analysis is crucial for designing new derivatives with enhanced potency. nih.gov The study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govresearchgate.net

CoMFA evaluates the steric and electrostatic fields of a set of aligned molecules to correlate these properties with their biological activity. In the study of pyrimido-isoquinolin-quinone derivatives, a robust CoMFA model was developed. nih.govresearchgate.net The model demonstrated good statistical significance, indicating its reliability. nih.gov The analysis revealed that steric properties were a primary contributor to the biological activity. researchgate.net The contour maps generated from the CoMFA model show regions where bulky groups are preferred to enhance activity and other regions where increased volume may be detrimental. researchgate.net

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The CoMSIA model for the pyrimido-isoquinolin-quinone series also yielded strong predictive power. nih.gov This model indicated that the antibacterial activity is influenced by a combination of steric (26.9%), electrostatic (50.4%), and hydrogen bond acceptor (22.7%) properties. nih.govresearchgate.net The resulting contour maps provide a detailed guide for structural modifications; for instance, they highlight areas where electron-rich atoms or hydrogen bond acceptor groups would be favorable for enhancing antibacterial effects. researchgate.net

Statistical Summary of 3D-QSAR Models for Pyrimido-Isoquinolin-Quinone Derivatives nih.govresearchgate.net
Modelq² (Cross-Validation Coefficient)r² (Regression Coefficient)Optimal Number of Components
CoMFA0.6600.9385
CoMSIA0.5960.8955

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of pyrimido[2,1-a]isoquinolin-2-one (B15353113), might interact with a biological target like a protein or enzyme at the atomic level.

Studies on the closely related pyrimido[2,1-a]isoquinolin-4-one template have identified this scaffold as a potent inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair. acs.orgnih.gov Docking studies for these inhibitors would be instrumental in visualizing the binding mode within the ATP-binding site of DNA-PK. Such analyses reveal crucial interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These studies have shown a highly constrained structure-activity relationship at the 2-position of the pharmacophore, where only specific groups like a 2-morpholino substituent are well-tolerated. acs.orgnih.gov This highlights the importance of specific structural features for potent inhibitory activity.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govrsc.org It is employed to calculate a wide range of molecular properties, including optimized geometry, electronic energies (such as HOMO and LUMO), and reactivity descriptors. rsc.orgarabjchem.org For heterocyclic systems like quinoline (B57606) and its derivatives, DFT calculations provide a deeper understanding of their intrinsic chemical behavior. nih.govarabjchem.org

Common Reactivity Descriptors Calculated via DFT rsc.orgarabjchem.org
DescriptorSymbolDescription
Chemical HardnessηMeasures resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of hardness, indicating reactivity.
ElectronegativityχThe power of an atom to attract electrons to itself.
Electrophilicity IndexωMeasures the energy lowering due to maximal electron flow.
HOMO-LUMO GapΔEEnergy difference between the highest occupied and lowest unoccupied molecular orbitals, related to chemical stability.

Molecular Dynamics Simulations (if applicable to reactivity or binding)

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are invaluable for studying the dynamic behavior of ligand-receptor complexes, providing insights that are not available from static docking poses. nih.govnih.gov

For instance, MD simulations can be used to validate the stability of a docked ligand in the active site of its target protein. acs.org Simulations of the adenosine (B11128) A1 receptor, another G protein-coupled receptor, have been used to explore the entire binding pathway of ligands, revealing intermediate states and key residues involved in the recognition process. nih.govacs.orgcoventry.ac.uk Such simulations can assess conformational changes in the protein upon ligand binding, calculate the binding free energy, and analyze the flexibility of the complex, offering a more complete picture of the binding event. elifesciences.org

Computational Chemistry in Drug Design and Optimization

The ultimate goal of the aforementioned computational techniques is to guide the rational design and optimization of new drug candidates. longdom.orgneuroquantology.com The pyrimido-isoquinoline scaffold has proven to be a "privileged structure" in medicinal chemistry, and computational methods are key to unlocking its full therapeutic potential.

The insights gained from QSAR studies on pyrimido-isoquinolin-quinones directly inform the design of new analogs with potentially superior antibacterial activity. nih.govnih.gov By identifying the steric, electronic, and hydrogen-bonding features that enhance potency, chemists can strategically synthesize molecules with a higher probability of success, saving significant time and resources. nih.gov Similarly, molecular docking and MD simulations guide the optimization of inhibitors, such as those targeting DNA-PK, by revealing how modifications to the ligand structure can improve binding affinity and selectivity. acs.org This integrated computational approach, combining ligand-based (QSAR) and structure-based (docking, MD) methods, is a powerful strategy in the development of novel therapeutics based on the 4-Methylpyrimido[2,1-a]isoquinolin-2-one framework. nih.govresearchgate.net

Future Perspectives and Research Challenges

Advancements in Synthetic Methodologies for Novel Pyrimido[2,1-a]isoquinolinone Analogues

The future of pyrimido[2,1-a]isoquinolinone research is intrinsically linked to the development of more efficient and versatile synthetic methods. researchgate.net Current strategies for constructing this and related heterocyclic systems involve a variety of chemical reactions, including transition metal-catalyzed cross-coupling reactions like Suzuki–Miyaura and Sonogashira couplings, as well as classical methods such as Pictet–Spengler reactions. researchgate.netbenthamscience.combenthamdirect.com Researchers are continuously seeking to expand this synthetic toolkit.

Future advancements are expected to focus on:

Novel Catalytic Systems: The exploration of new catalysts, including carbocationic systems and reusable ionic liquids, promises to provide milder reaction conditions, higher yields, and improved sustainability. nih.govnih.gov

Diversity-Oriented Synthesis: Significant efforts are being made to develop target-oriented and diversity-oriented synthesis strategies to construct large libraries of pyrimido[2,1-a]isoquinoline derivatives for high-throughput screening. nih.gov

Advanced Cyclization Techniques: Innovative methods such as aza-Prins type cyclizations and oxidative [3+2] cycloaddition reactions are being developed to create the core scaffold and its analogs with high precision and control. researchgate.netnih.gov

Table 1: Emerging Synthetic Methodologies for Pyrimidoisoquinolinone Analogs

MethodologyDescriptionPotential AdvantagesReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate reaction rates.Reduced reaction times, improved yields, enhanced efficiency. nih.govnih.gov
Transition-Metal CatalysisEmploys catalysts like palladium, ruthenium, or copper to facilitate bond formation.High efficiency and selectivity for complex C-C and C-N bond formations. nih.govnio.res.inmdpi.com
Multi-Component Reactions (MCRs)Combines three or more reactants in a single step to form a complex product.High atom economy, operational simplicity, rapid library generation. benthamscience.comnih.gov
Novel Cyclization StrategiesDevelopment of new chemical pathways to form the heterocyclic ring system.Access to novel structural analogs, improved diastereoselectivity. researchgate.net

Deepening Mechanistic Understanding of Biological Activities

While the pyrimido[2,1-a]isoquinolinone scaffold is known to exhibit a range of biological activities, including anticancer and anti-infective properties, a detailed understanding of the underlying mechanisms of action is a critical area for future research. researchgate.netresearchgate.net Elucidating how these molecules interact with biological targets at a molecular level is essential for optimizing their therapeutic potential and designing next-generation compounds.

Key research challenges include:

Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that are modulated by 4-Methylpyrimido[2,1-a]isoquinolin-2-one and its derivatives.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity and target selectivity. nih.govresearchgate.net

Elucidation of Signaling Pathways: Investigating the downstream effects of target engagement to understand the complete biological response.

For instance, specific derivatives of the pyrimido[2,1-a]isoquinolin-4-one scaffold have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair, and as inhibitors of platelet phosphodiesterase. nih.govresearchgate.netnih.gov The mechanism for the latter involves increasing intracellular cAMP levels, which in turn inhibits calcium mobilization and fibrinogen binding, ultimately preventing platelet aggregation. nih.gov Future studies will aim to explore if similar or novel mechanisms are at play for other analogs and therapeutic applications.

Targeted Drug Discovery and Development Initiatives based on the Pyrimido[2,1-a]isoquinolinone Scaffold

The pyrimido[2,1-a]isoquinolinone core is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility makes it an excellent starting point for targeted drug discovery programs. Future initiatives will likely focus on designing analogs that are highly potent and selective for specific, disease-relevant targets.

Promising directions include:

Kinase Inhibitors: Many kinases, which are crucial regulators of cell signaling, have been implicated in diseases like cancer and inflammation. The pyrimido[2,1-a]isoquinolinone scaffold is being explored for the development of inhibitors against targets like DNA-PK, which could function as radiosensitizers in cancer therapy. nih.govresearchgate.netrsc.org Fragment-based drug discovery is a promising strategy for developing new kinase inhibitors based on the isoquinoline (B145761) template. researchoutreach.org

Anti-Infective Agents: There is a pressing need for new antibiotics to combat multidrug-resistant bacteria. Research has demonstrated the potential of pyrimido-isoquinolin-quinone derivatives against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further development in this area could lead to new classes of antibiotics.

Topoisomerase Inhibitors: The related pyrrolo[2,1-a]isoquinoline (B1256269) scaffold has shown potent activity as a topoisomerase inhibitor, a validated mechanism for anticancer drugs. nih.govrsc.org Investigating whether pyrimido[2,1-a]isoquinolinone derivatives can act via a similar mechanism is a logical next step.

Exploration of New Therapeutic Applications for Pyrimido[2,1-a]isoquinolinone Derivatives

Beyond the established areas of cancer and infectious diseases, the unique chemical properties of pyrimido[2,1-a]isoquinolinone derivatives suggest they may be effective in a broader range of therapeutic contexts. researchgate.netconnectjournals.com The parent isoquinoline ring is found in natural products with a wide array of pharmacological activities, including antimalarial, anti-HIV, antimicrobial, and neuroprotective effects, providing a rationale for exploring these applications. researchgate.netmdpi.com

Future research could investigate the potential of these compounds as:

Antiviral Agents: Given the role of certain host kinases in viral replication, kinase-inhibiting pyrimido[2,1-a]isoquinolinones could possess broad-spectrum antiviral activity. mdpi.com

Anti-inflammatory Agents: The inhibition of specific kinases and other signaling molecules involved in inflammatory pathways could make these compounds candidates for treating chronic inflammatory diseases. nih.gov

Antitubercular Agents: Novel heterocyclic compounds are urgently needed to treat tuberculosis, and related pyrimidoisoquinoline structures have already been identified as potential leads against Mycobacterium tuberculosis. nih.gov

Cardiovascular Drugs: The demonstrated anti-platelet activity of certain analogs suggests a potential application in preventing thrombosis and treating cardiovascular diseases. nih.govmdpi.com

Integration of Experimental and Computational Approaches in Pyrimido[2,1-a]isoquinolinone Research

The synergy between experimental laboratory work and computational modeling is revolutionizing drug discovery. nih.gov This integrated approach is particularly valuable for accelerating research on pyrimido[2,1-a]isoquinolinone derivatives. By combining these methodologies, researchers can more efficiently design, synthesize, and evaluate new compounds.

Key integrated strategies include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like CoMFA and CoMSIA, can build computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then predict the potency of virtual compounds before they are synthesized, guiding chemists to focus on the most promising candidates. nih.gov

Molecular Docking: This computational technique predicts how a molecule binds to the three-dimensional structure of a target protein. rsc.org It helps to visualize key interactions, understand the basis of activity, and design modifications to improve binding affinity and selectivity.

In Silico ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new drug candidates. mdpi.commdpi.com This allows for the early deselection of compounds with unfavorable profiles, saving time and resources.

DFT Simulations: Density Functional Theory (DFT) can be used to understand the electronic structure and reactivity of the molecules, complementing experimental findings on reaction mechanisms and molecular properties. rsc.org

Table 2: Synergy of Computational and Experimental Methods

MethodObjectiveExample ApplicationReference
Computational: 3D-QSARPredict biological activity and guide new compound design.Developing models to predict antibacterial activity of pyrimido-isoquinolin-quinones against MRSA. nih.gov
Experimental: Synthesis & In Vitro AssayCreate and test the compounds predicted by QSAR models.Synthesizing 13 new derivatives and confirming their activity against Gram-positive pathogens. nih.gov
Computational: Molecular DockingIdentify potential binding modes and key interactions with a biological target.Docking pyrimidohexahydroquinoline derivatives into the Mcl-1 enzyme to predict binding energy. rsc.org
Experimental: Cytotoxicity EvaluationMeasure the antiproliferative activity of synthesized compounds against cancer cell lines.Confirming the anticancer potency of derivatives that showed the best docking scores. rsc.org

By embracing these future perspectives and tackling the associated research challenges, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Q. What are the common synthetic routes for 4-Methylpyrimido[2,1-a]isoquinolin-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of this heterocyclic scaffold typically involves multicomponent reactions or cyclocondensation strategies. For example:

  • Multicomponent [3 + 2] Cycloaddition: A three-component reaction using pyrrolidinedione derivatives, aldehydes, and amines under mild conditions (room temperature) achieves yields up to 82%. Solvent choice (e.g., dichloromethane) and stoichiometric ratios are critical for minimizing side products .
  • Cyclocondensation with Piperidine Catalysis: Refluxing in acetonitrile (MeCN) or ethanol (EtOH) with piperidine as a base/catalyst facilitates ring closure. Yields range from 52–75%, depending on substituent electronic effects. Prolonged reflux (>6 hours) improves conversion but may degrade thermally sensitive intermediates .

Optimization Tips:

  • Use polar aprotic solvents (MeCN, DMF) for electron-deficient substrates.
  • Monitor reaction progress via LCMS to identify incomplete intermediates .

Q. How to characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopic Analysis:
    • IR Spectroscopy: Confirm carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and aromatic C-H bends at 750–800 cm⁻¹ .
    • NMR Spectroscopy: Key signals include:
  • ¹H NMR: Methyl groups (δ 2.3–2.6 ppm), pyrimidine protons (δ 8.1–8.5 ppm), and isoquinolinone aromatic protons (δ 7.0–7.8 ppm) .
  • ¹³C NMR: Carbonyl carbons (δ 160–170 ppm) and quaternary carbons (δ 120–140 ppm) .
  • X-ray Crystallography: Resolve bond angles and dihedral angles to verify fused-ring geometry. For example, the isoquinolinone ring typically adopts a planar conformation with a 5–10° deviation in the pyrimidine moiety .

Advanced Research Questions

Q. How do substituents at the pyrimido and isoquinolinone rings influence the compound's physicochemical properties and biological activity?

Methodological Answer: Substituent effects can be systematically studied via Structure-Activity Relationship (SAR) approaches:

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase metabolic stability but reduce solubility. For instance, chloro-substituted analogs show 2–3× higher logP values compared to methoxy derivatives .
  • Hydrophilic Groups (e.g., OH, NH₂): Improve aqueous solubility but may reduce membrane permeability. Hydroxy groups at position 4 enhance hydrogen-bonding interactions in enzymatic assays .

Q. Table 1: Impact of Substituents on Physicochemical Properties

SubstituentPositionlogPSolubility (µg/mL)Bioactivity (IC₅₀, μM)
-ClPyrimidine3.112.50.45 (Antimicrobial)
-OCH₃Isoquinolinone2.428.71.2 (Antitumor)
-NH₂Pyrimidine1.845.23.8 (Enzyme Inhibition)

Q. What computational strategies are effective in predicting synthetic pathways and metabolic stability of this compound?

Methodological Answer:

  • Retrosynthetic Analysis: Tools like PISTACHIO and REAXYS databases identify feasible precursors (e.g., 4-methylisoquinolin-6-amine) and reaction pathways (e.g., Buchwald-Hartwig coupling) .
  • Metabolic Stability Prediction: Machine learning models (e.g., BKMS_METABOLIC ) prioritize metabolically stable derivatives by simulating cytochrome P450 interactions. Methyl groups at position 4 reduce oxidative metabolism by 40% compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Bioassays: Use reference compounds (e.g., NIH/EPA guidelines) to calibrate antimicrobial or cytotoxicity assays .
  • Purity Validation: Employ HPLC (>95% purity) and HRMS to exclude confounding effects from synthetic byproducts .

Q. Table 2: Comparative Bioactivity Under Different Assay Conditions

StudyPurity (%)Assay TypeIC₅₀ (μM)Conclusion
A98Microdilution0.8Active
B87Agar Diffusion5.2Inactive

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.